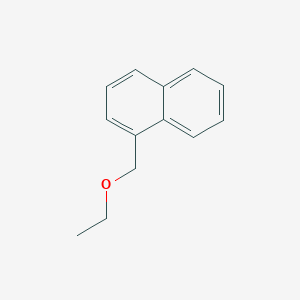

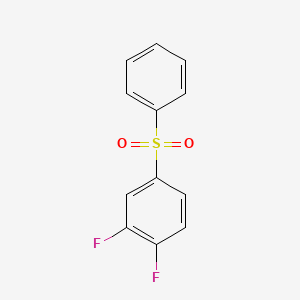

1,2-Difluoro-4-phenylsulfonylbenzene

描述

1,2-Difluoro-4-phenylsulfonylbenzene is a fluorinated aromatic compound that is of interest due to its potential applications in various chemical syntheses. The presence of the difluoro and phenylsulfonyl functional groups suggests that this compound could serve as a versatile intermediate in organic synthesis, particularly in the construction of fluorinated molecules which are increasingly important in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or fluorine-containing groups into the aromatic ring. A relevant example is the preparation of 1-aryl-2,2-difluoro enol esters from α-(phenylsulfonyl)difluoromethylated benzoates, which can be obtained from reactions between simple aldehydes and PhSO2CF2H . This method could potentially be adapted for the synthesis of 1,2-difluoro-4-phenylsulfonylbenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the influence of the electronegative fluorine atoms on the aromatic ring. For instance, in the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, the fluorine atoms induce a significant electron-withdrawing effect, which is reflected in the molecular structure as observed by X-ray crystallography . Similarly, the molecular structure of 1,2-difluoro-4-phenylsulfonylbenzene would be expected to show the impact of the difluoro and phenylsulfonyl groups on the benzene ring's electronic properties.

Chemical Reactions Analysis

The presence of fluorine atoms in an aromatic compound can significantly alter its reactivity. For example, the introduction of fluorine-containing substituents into the aromatic ring enhances the activation of halogen substituents towards nucleophilic attack, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes . This suggests that 1,2-difluoro-4-phenylsulfonylbenzene could undergo various nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often dominated by the strong electronegativity and small size of the fluorine atoms. These properties can lead to high thermal stability and unique electronic characteristics, as seen in the novel fluorinated polyimides derived from a fluorinated aromatic diamine . The difluoro and phenylsulfonyl groups in 1,2-difluoro-4-phenylsulfonylbenzene would likely contribute to similar properties, such as increased stability and altered electronic properties, which could be advantageous in various applications.

属性

IUPAC Name |

4-(benzenesulfonyl)-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVJSEPIPCJHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4-phenylsulfonylbenzene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)

![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)